molecular formula C27H27N3O4S B2369331 N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 787560-05-8

N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2369331
CAS No.: 787560-05-8
M. Wt: 489.59
InChI Key: UCUKJGOAUBOFNR-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a complex organic compound that features a benzoylphenyl group, a phenylethenyl sulfonyl group, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide likely involves multiple steps, including the formation of the benzoylphenyl group, the sulfonylation of the piperazine ring, and the coupling of these intermediates. Typical reaction conditions might include:

    Formation of Benzoylphenyl Group: This could involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Sulfonylation of Piperazine: This step might use sulfonyl chlorides in the presence of a base.

    Coupling Reactions: The final coupling could be achieved through nucleophilic substitution or other suitable organic reactions.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the phenylethenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the benzoylphenyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide could have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-2-[4-phenylsulfonylpiperazin-1-yl]acetamide
  • N-(2-benzoylphenyl)-2-[4-(2-phenylethylsulfonyl)piperazin-1-yl]acetamide

Uniqueness

N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide might be unique due to the presence of the (E)-2-phenylethenyl group, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c31-26(28-25-14-8-7-13-24(25)27(32)23-11-5-2-6-12-23)21-29-16-18-30(19-17-29)35(33,34)20-15-22-9-3-1-4-10-22/h1-15,20H,16-19,21H2,(H,28,31)/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUKJGOAUBOFNR-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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